Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate
- Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate is unique due to the presence of both an acetyl group and a methyl group on the pyridine ring. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[(2-acetyl-6-methylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9-6-11(7-12(16-9)10(2)17)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18) |
InChI Key |
SLJJBRSZIMPCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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